

An In-Depth Technical Guide on the Reactivity of 4-Nitro-2-Furancarboxaldehyde

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Compound of Interest

Compound Name: 2-Furancarboxaldehyde, 4-nitro
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Abstract

4-Nitro-2-furancarboxaldehyde is a heterocyclic aldehyde containing a furan ring substituted with a nitro group at the 4-position and a carboxaldehyde group at the 2-position. While its isomer, 5-nitro-2-furancarboxaldehyde (nitrofurfural), is a well-studied precursor to a class of antibacterial drugs known as nitrofurans, detailed technical information on the reactivity of the 4-nitro isomer is less prevalent in publicly available literature. This guide provides a comprehensive overview of the expected reactivity of 4-nitro-2-furancarboxaldehyde based on the established chemistry of furan, nitroarenes, and aldehydes. It includes theoretical reaction pathways, representative experimental protocols adapted from related compounds, and a discussion of its potential role in drug development, particularly concerning the known mechanisms of action for nitrofuran derivatives.

Introduction: The Chemistry of a Niche Nitrofuran

Furan and its derivatives are important scaffolds in medicinal chemistry. The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the chemical reactivity of the furan ring and attached functional groups. In the case of 2-furancarboxaldehyde, the aldehyde group deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions, with a strong preference for the C5 position.[1] This inherent regioselectivity in the nitration of 2-furancarboxaldehyde is the primary reason for the prevalence of research on the 5-nitro isomer over the 4-nitro isomer.



Despite its relative obscurity, 4-nitro-2-furancarboxaldehyde possesses two key reactive sites: the aldehyde group and the nitro group. These functionalities allow for a variety of chemical transformations, making it a potentially valuable, albeit challenging, building block in organic synthesis.

Synthesis of 4-Nitro-2-Furancarboxaldehyde

Direct nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro isomer. Therefore, the synthesis of 4-nitro-2-furancarboxaldehyde typically requires a more nuanced approach, often involving the introduction of a directing group or the construction of the substituted furan ring. One plausible synthetic route involves the regioselective oxidation of a precursor such as 4-amino-2-furancarboxaldehyde.

Hypothetical Synthetic Pathway

A potential pathway to synthesize 4-nitro-2-furancarboxaldehyde could start from a 4-substituted furan derivative that allows for the eventual introduction of the nitro group.



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Caption: Hypothetical synthesis of 4-nitro-2-furancarboxaldehyde.

Representative Experimental Protocol: Oxidation of an Amino Group (Analogous)

Note: A specific protocol for the oxidation of 4-amino-2-furancarboxaldehyde to 4-nitro-2-furancarboxaldehyde is not readily available. The following is a general procedure for the oxidation of an aromatic amine to a nitro compound, which would require optimization for this specific substrate.

Reaction: Oxidation of 4-amino-2-furancarboxaldehyde

Reagents and Materials:



- · 4-amino-2-furancarboxaldehyde
- meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
- Dichloromethane (DCM) or other suitable solvent
- Sodium bicarbonate solution
- · Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 4-amino-2-furancarboxaldehyde in a suitable solvent like DCM.
- Cool the solution in an ice bath.
- Add the oxidizing agent (e.g., m-CPBA) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess oxidizing agent with a reducing agent if necessary.
- Wash the organic layer with sodium bicarbonate solution to remove acidic byproducts.
- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Chemical Reactivity

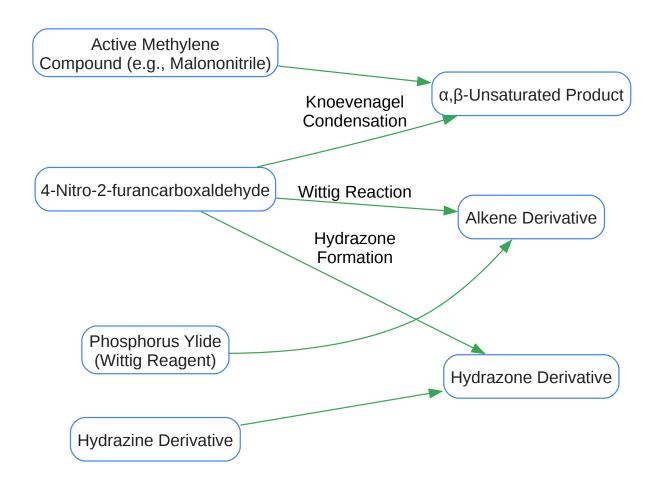
The reactivity of 4-nitro-2-furancarboxaldehyde is dominated by the chemistry of its aldehyde and nitro functional groups.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions.



- Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base catalyst yields α,β -unsaturated products.
- Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes.
- Hydrazone Formation: Condensation with hydrazines or substituted hydrazines yields the corresponding hydrazones, which can be important intermediates for the synthesis of other heterocyclic compounds.



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Caption: Key condensation reactions of the aldehyde group.

 Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-nitro-2furoic acid, using standard oxidizing agents.



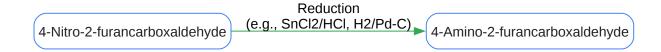
Reduction: The aldehyde can be reduced to the corresponding alcohol, (4-nitro-2-furyl)methanol, using reducing agents like sodium borohydride.

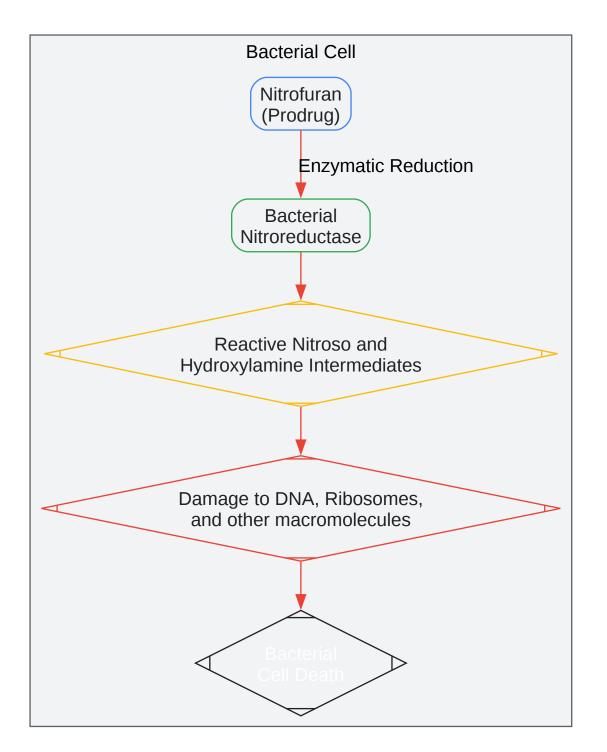
Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo reduction to various nitrogencontaining functionalities.

The most common transformation of the nitro group is its reduction to an amino group, yielding 4-amino-2-furancarboxaldehyde. This transformation is crucial for further functionalization of the furan ring.







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References

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